molecular formula C20H37O5- B14543000 4-(Hexadecyloxy)-3-hydroxy-4-oxobutanoate CAS No. 61823-05-0

4-(Hexadecyloxy)-3-hydroxy-4-oxobutanoate

Cat. No.: B14543000
CAS No.: 61823-05-0
M. Wt: 357.5 g/mol
InChI Key: YTWNEGAWUDBRDL-UHFFFAOYSA-M
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Description

4-(Hexadecyloxy)-3-hydroxy-4-oxobutanoate is an organic compound that features a long alkyl chain attached to a butanoate backbone. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexadecyloxy)-3-hydroxy-4-oxobutanoate typically involves the esterification of hexadecanol with a suitable butanoic acid derivative. The reaction is often carried out under acidic conditions to facilitate the formation of the ester bond. For instance, the reaction between hexadecanol and 4-hydroxybutanoic acid in the presence of a strong acid catalyst like sulfuric acid can yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Hexadecyloxy)-3-hydroxy-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The alkoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted esters or ethers.

Scientific Research Applications

4-(Hexadecyloxy)-3-hydroxy-4-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hexadecyloxy)-3-hydroxy-4-oxobutanoate primarily involves its surfactant properties. The long alkyl chain provides hydrophobic interactions, while the ester and hydroxyl groups offer hydrophilic interactions. This amphiphilic nature allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes, enhancing the delivery of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hexadecyloxy)-3-hydroxy-4-oxobutanoate is unique due to its specific combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and in applications requiring biocompatibility.

Properties

CAS No.

61823-05-0

Molecular Formula

C20H37O5-

Molecular Weight

357.5 g/mol

IUPAC Name

4-hexadecoxy-3-hydroxy-4-oxobutanoate

InChI

InChI=1S/C20H38O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-20(24)18(21)17-19(22)23/h18,21H,2-17H2,1H3,(H,22,23)/p-1

InChI Key

YTWNEGAWUDBRDL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])O

Origin of Product

United States

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